molecular formula C16H11Cl2NO B14604510 3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline CAS No. 58291-91-1

3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline

Cat. No.: B14604510
CAS No.: 58291-91-1
M. Wt: 304.2 g/mol
InChI Key: UEKLLUVCSIPAES-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline is a chemical compound with the molecular formula C16H11Cl2NO. It is an aromatic amine that features both dichloro and naphthoxy functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline typically involves the reaction of 3,5-dichloroaniline with 1-naphthol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline is unique due to the presence of both dichloro and naphthoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with the individual components .

Properties

CAS No.

58291-91-1

Molecular Formula

C16H11Cl2NO

Molecular Weight

304.2 g/mol

IUPAC Name

3,5-dichloro-4-naphthalen-1-yloxyaniline

InChI

InChI=1S/C16H11Cl2NO/c17-13-8-11(19)9-14(18)16(13)20-15-7-3-5-10-4-1-2-6-12(10)15/h1-9H,19H2

InChI Key

UEKLLUVCSIPAES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3=C(C=C(C=C3Cl)N)Cl

Origin of Product

United States

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